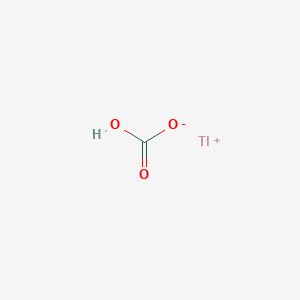

hydrogen carbonate;thallium(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrogen carbonate; thallium(1+) is a chemical compound with the formula CHO3Tl. It is also known as thallium(I) hydrogen carbonate. Thallium is a post-transition metal with the symbol Tl and atomic number 81. Thallium compounds are known for their toxicity and have been used in various industrial applications.

Méthodes De Préparation

Hydrogen carbonate; thallium(1+) can be synthesized through the reaction of thallium(I) hydroxide with carbon dioxide

Analyse Des Réactions Chimiques

Hydrogen carbonate; thallium(1+) undergoes several types of chemical reactions, including:

Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.

Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.

Substitution: Thallium(I) can react with halogens to form thallium halides.

Decomposition: Thallium(I) hydrogen carbonate decomposes upon heating to form thallium carbonate, water, and carbon dioxide.

Common reagents used in these reactions include halogens (chlorine, bromine, iodine), oxidizing agents (such as nitric acid), and reducing agents (such as sulfur dioxide).

Applications De Recherche Scientifique

Hydrogen carbonate; thallium(1+) has several scientific research applications:

Chemistry: It is used in the study of thallium chemistry and its interactions with other elements and compounds.

Biology: Thallium compounds are used as probes to emulate the biological functions of alkali earth metal ions.

Medicine: Thallium compounds are utilized in cardiovascular imaging to detect heart diseases and in various cancer detections.

Industry: Thallium is used in the manufacturing of low-melting special glasses, photocells, and high-temperature superconductor materials.

Mécanisme D'action

The mechanism of action of hydrogen carbonate; thallium(1+) involves its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-dependent processes in cells. This leads to the disruption of cellular functions and can cause toxicity. Thallium primarily exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress.

Comparaison Avec Des Composés Similaires

Hydrogen carbonate; thallium(1+) can be compared with other thallium compounds such as thallium(I) sulfate and thallium(I) chloride. While all these compounds contain thallium in the +1 oxidation state, their chemical properties and applications differ. For example, thallium(I) sulfate is highly toxic and was historically used as a rodenticide, whereas thallium(I) chloride is used in the synthesis of other thallium compounds.

Similar compounds include:

- Thallium(I) sulfate (Tl2SO4)

- Thallium(I) chloride (TlCl)

- Thallium(I) bromide (TlBr)

Each of these compounds has unique properties and applications, making hydrogen carbonate; thallium(1+) distinct in its own right.

Activité Biologique

Hydrogen carbonate (HCO₃⁻) in combination with thallium (Tl⁺) forms a compound that has garnered attention due to its biological activity and toxicological implications. Thallium is a heavy metal that is highly toxic, and its interaction with biological systems can lead to severe health consequences. This article explores the biological activity of hydrogen carbonate; thallium(1+) through a comprehensive review of relevant studies, case reports, and toxicological profiles.

Overview of Thallium Toxicity

Thallium is classified as a potent neurotoxin and has been associated with various adverse health effects, including neurological damage, cardiovascular issues, and potential carcinogenic effects. The mechanism of toxicity primarily involves interference with cellular processes and disruption of enzymatic functions.

- Neurotoxicity : Thallium exposure leads to axonal degeneration in peripheral nerves, which can result in symptoms such as peripheral neuropathy. Studies have reported significant damage to cranial and peripheral nerves following acute exposure to thallium compounds .

- Cardiovascular Effects : Acute ingestion of thallium has been linked to extensive myocardial damage, including myofiber thinning and necrosis, particularly at high doses (54-110 mg/kg) .

- Genotoxicity : Thallium has shown potential for causing dominant lethal mutations in animal studies, indicating its capability to induce genetic damage .

Case Studies

Several case reports highlight the acute effects of thallium poisoning:

- Criminal Poisoning Case : A 23-year-old woman was poisoned with thallium through tea contaminated with the substance. Symptoms included severe neurological impairment, which necessitated intensive medical intervention .

- Acute Lethality Reports : In multiple cases, individuals who ingested thallium compounds (e.g., thallous acetate) exhibited severe symptoms leading to death within weeks post-exposure .

Toxicological Profile

The Agency for Toxic Substances and Disease Registry (ATSDR) provides a comprehensive toxicological profile for thallium, detailing the effects based on route and duration of exposure:

| Exposure Route | Duration | Observed Effects |

|---|---|---|

| Oral | Acute | Neurological damage, cardiovascular necrosis |

| Dermal | Chronic | Skin lesions, systemic toxicity |

| Inhalation | Intermediate | Respiratory distress, potential carcinogenic effects |

Biological Activity in Plants

Thallium's impact extends beyond human health; it also affects plant biology. Research indicates that thallium exposure in plants leads to significant alterations in photosynthesis:

- Photosynthetic Inhibition : Studies on white mustard (Sinapis alba) demonstrated that increasing concentrations of thallium inhibited root growth and disrupted chlorophyll synthesis, leading to visible discoloration in leaf tissues .

- Oxidative Stress : Elevated thallium levels induced oxidative stress in plant cells, resulting in lipid peroxidation and protein damage. This was correlated with decreased photosynthetic efficiency and structural changes in chloroplasts .

Propriétés

Numéro CAS |

65975-01-1 |

|---|---|

Formule moléculaire |

CHO3Tl |

Poids moléculaire |

265.40 g/mol |

Nom IUPAC |

hydrogen carbonate;thallium(1+) |

InChI |

InChI=1S/CH2O3.Tl/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

Clé InChI |

WEPAFRZQNHIYDM-UHFFFAOYSA-M |

SMILES canonique |

C(=O)(O)[O-].[Tl+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.